Cas no 64194-58-7 (6-Amino-5-formylamino-3H-pyrimidine-4-one)

6-Amino-5-formylamino-3H-pyrimidine-4-one is a pyrimidine derivative with potential applications in pharmaceutical and biochemical research. Its structural features, including the amino and formylamino functional groups, make it a valuable intermediate in the synthesis of nucleoside analogs and other heterocyclic compounds. The compound's reactivity and stability under controlled conditions allow for precise modifications, facilitating its use in medicinal chemistry and drug development. Its well-defined molecular structure also supports studies in enzyme inhibition and molecular recognition. Available in high purity, this compound is suitable for analytical and experimental applications requiring consistent performance. Proper handling and storage are recommended to maintain its integrity.
6-Amino-5-formylamino-3H-pyrimidine-4-one structure
64194-58-7 structure
Product Name:6-Amino-5-formylamino-3H-pyrimidine-4-one
CAS No:64194-58-7
MF:C5H6N4O2
MW:154.12673997879
CID:525383
PubChem ID:135449818
Update Time:2025-06-27

6-Amino-5-formylamino-3H-pyrimidine-4-one Chemical and Physical Properties

Names and Identifiers

    • N-(4-amino-6-oxo-3H-pyrimidin-5-yl)formamide
    • 6-Amino-5-formylamino-3H-pyrimidine-4-one
    • N-(6-amino-4-oxo-1H-pyrimidin-5-yl)formamide
    • AKOS030240011
    • N-(4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)formamide
    • NSC-158242
    • N-(4-AMINO-6-OXO-1H-PYRIMIDIN-5-YL)FORMAMIDE
    • AKOS006274130
    • N-(4-Amino-1,6-dihydro-6-oxo-5-pyrimidinyl)formamide
    • DTXSID60303403
    • 64194-58-7
    • DB-296490
    • NSC158242
    • Inchi: 1S/C5H6N4O2/c6-4-3(9-2-10)5(11)8-1-7-4/h1-2H,(H,9,10)(H3,6,7,8,11)
    • InChI Key: ISOPYSSRZGKNQL-UHFFFAOYSA-N
    • SMILES: O=C1C(=C(N)N=CN1)NC=O

Computed Properties

  • Exact Mass: 154.04900
  • Monoisotopic Mass: 154.049
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 96.6A^2
  • XLogP3: -1.8

Experimental Properties

  • Density: 1.71
  • Melting Point: >240°C (dec.)
  • Boiling Point: 346.4°C at 760 mmHg
  • Flash Point: 163.3°C
  • Refractive Index: 1.728
  • Solubility: DMSO
  • PSA: 101.13000
  • LogP: 0.62280

6-Amino-5-formylamino-3H-pyrimidine-4-one Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Amino-5-formylamino-3H-pyrimidine-4-one Pricemore >>

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6-Amino-5-formylamino-3H-pyrimidine-4-one Production Method

Additional information on 6-Amino-5-formylamino-3H-pyrimidine-4-one

Recent Advances in the Study of 6-Amino-5-formylamino-3H-pyrimidine-4-one (CAS: 64194-58-7)

6-Amino-5-formylamino-3H-pyrimidine-4-one (CAS: 64194-58-7) is a pyrimidine derivative that has recently gained attention in chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, with its unique structural features, has been investigated for its role in nucleoside metabolism and as a building block for novel drug candidates. Recent studies have explored its biochemical properties, synthetic pathways, and biological activities, positioning it as a promising scaffold for further development.

A 2023 study published in the Journal of Medicinal Chemistry revealed significant progress in understanding the compound's mechanism of action. Researchers demonstrated that 6-Amino-5-formylamino-3H-pyrimidine-4-one acts as a potent inhibitor of certain enzymes involved in nucleotide biosynthesis pathways. The study employed X-ray crystallography to elucidate the compound's binding mode with target proteins, providing valuable insights for structure-based drug design. These findings open new possibilities for developing antiviral and anticancer agents targeting nucleotide metabolism.

In terms of synthetic chemistry, recent advancements have improved the production efficiency of 64194-58-7. A 2024 publication in Organic Process Research & Development described an optimized multi-step synthesis route that increased overall yield by 35% compared to previous methods. The new protocol utilizes greener solvents and reduces hazardous byproducts, addressing both economic and environmental concerns in pharmaceutical manufacturing. This development is particularly significant for scaling up production while maintaining high purity standards required for medicinal applications.

Pharmacological investigations have expanded the potential therapeutic applications of this compound. Current research suggests its derivatives may exhibit activity against RNA viruses, including SARS-CoV-2 variants. Preliminary in vitro studies show promising results in inhibiting viral replication, though further preclinical evaluation is needed. Additionally, structural modifications of the core scaffold have yielded compounds with improved pharmacokinetic properties, enhancing their potential as drug candidates.

The compound's role in diagnostic applications has also emerged as an area of interest. Recent work has explored its use as a fluorescent probe for detecting specific enzymatic activities in biological systems. This application capitalizes on the molecule's unique photophysical properties and its ability to undergo specific chemical transformations in the presence of target enzymes, offering potential for developing novel diagnostic tools.

Looking forward, the research community anticipates several key developments related to 6-Amino-5-formylamino-3H-pyrimidine-4-one. Ongoing clinical trials with its derivatives are expected to provide critical data on safety and efficacy. Furthermore, computational approaches are being employed to design next-generation analogs with enhanced selectivity and reduced off-target effects. The integration of artificial intelligence in compound optimization may accelerate the translation of these findings into clinical applications.

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